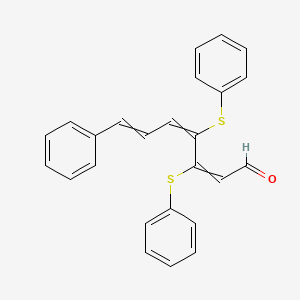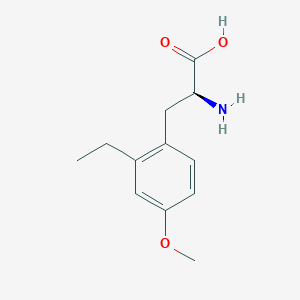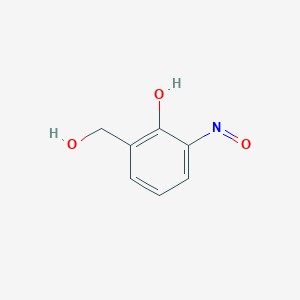
2-(Hydroxymethyl)-6-nitrosophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-6-nitrosophenol is an organic compound that features both hydroxymethyl and nitroso functional groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenol with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine to yield 2-hydroxymethylphenol . The nitroso group can then be introduced through nitration using nitric acid under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-(Hydroxymethyl)-6-nitrosophenol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-6-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(Formyl)-6-nitrosophenol or 2-(Carboxyl)-6-nitrosophenol.
Reduction: 2-(Hydroxymethyl)-6-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-6-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-6-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, potentially affecting cellular processes. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethylphenol: Lacks the nitroso group, making it less reactive in redox reactions.
6-Nitrosophenol: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
2-(Hydroxymethyl)-4-nitrosophenol: Similar structure but with the nitroso group in a different position, affecting its reactivity and properties.
Uniqueness
2-(Hydroxymethyl)-6-nitrosophenol is unique due to the presence of both hydroxymethyl and nitroso groups on the phenol ring, providing a combination of reactivity and binding properties that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
202754-60-7 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-11)7(5)10/h1-3,9-10H,4H2 |
Clé InChI |
YPKCRIONIOAEMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


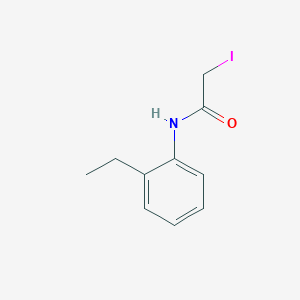
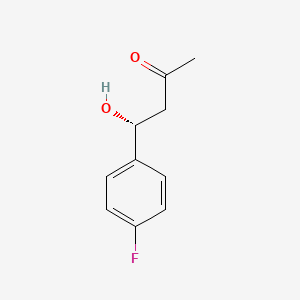

![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
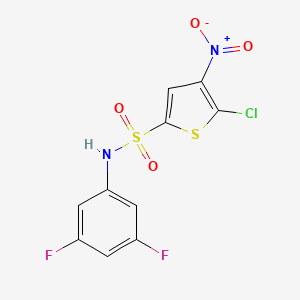
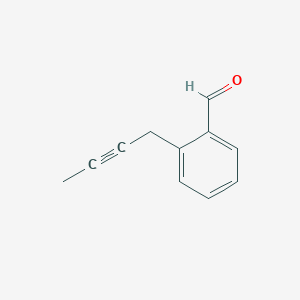
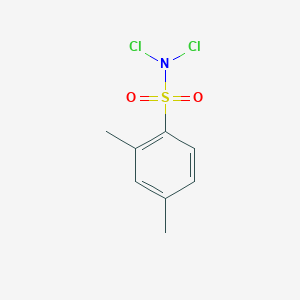
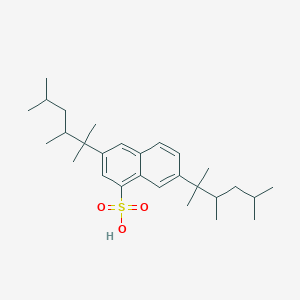

![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
